molecular formula C22H16BrN5O2 B12162043 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B12162043
M. Wt: 462.3 g/mol
InChI Key: YJHMJNVMSAJYEJ-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (CAS: 1040690-14-9) is a polycyclic heteroaromatic molecule with a pyrazolo-pyrido-triazine core. Its molecular formula is C₂₂H₁₆BrN₅O₂, and it has a molecular weight of 462.3 g/mol . The structure features:

  • A 4-bromophenyl group at position 3, contributing electron-withdrawing effects and increased lipophilicity.
  • A 4-methoxyphenyl group at position 7, providing electron-donating properties via the methoxy substituent.
  • A methyl group at position 2, enhancing steric bulk.

Properties

Molecular Formula

C22H16BrN5O2

Molecular Weight

462.3 g/mol

IUPAC Name

5-(4-bromophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H16BrN5O2/c1-13-19(14-3-5-15(23)6-4-14)21-25-24-20-18(28(21)26-13)11-12-27(22(20)29)16-7-9-17(30-2)10-8-16/h3-12H,1-2H3

InChI Key

YJHMJNVMSAJYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC)N=NC2=C1C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diazonium Salts with β-Ketoesters

A widely adopted method involves the reaction of 3-substituted 1,2,4-triazole-5-diazonium salts with β-ketoesters like ethyl acetoacetate. This generates 1,2,4-triazol-5-ylhydrazones, which undergo cyclization in the presence of dimethylformamide dimethyl acetal (DMF-DMA) to yield 4-[2-(dimethylamino)vinyl]triazolo[5,1-c]triazine-3-carboxylates. Subsequent condensation with primary amines introduces substituents at position 7 of the pyrido-triazine ring. For the target compound, 4-methoxyaniline serves as the amine source, anchoring the 4-methoxyphenyl group at position 7.

Key Conditions :

  • Diazonium salt formation: 0–5°C in HCl/NaNO₂

  • Hydrazone cyclization: Reflux in DMF-DMA (110°C, 6–8 hours)

  • Amine condensation: Ethanol, 80°C, 12 hours

Intermediate Characterization :

  • 4-[2-(Dimethylamino)vinyl]triazolo[5,1-c][1,triazine-3-carboxylate : 1H^1H NMR (DMSO-d₆, 400 MHz): δ 8.42 (s, 1H, triazine-H), 7.89 (d, J=16 Hz, 1H, vinyl-H), 6.45 (d, J=16 Hz, 1H, vinyl-H), 4.32 (q, J=7 Hz, 2H, OCH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 1.34 (t, J=7 Hz, 3H, OCH₂CH₃).

Pyrazole Ring Formation via Dimroth Rearrangement

An alternative approach constructs the pyrazole ring first. 6-Aminopyrazolopyridine-5-carbonitriles undergo Dimroth rearrangement under acidic conditions (HCl/AcOH, reflux), forming pyrazolopyridopyrimidinones. Introducing a methyl group at position 2 requires methyl-substituted starting materials, such as methylhydrazine derivatives.

Example Protocol :

  • 6-Amino-2-methylpyrazolopyridine-5-carbonitrile : Synthesized from methylhydrazine and 2-cyano-3-ethoxyacrylonitrile.

  • Cyclization : Reflux in glacial acetic acid/HCl (3:1) for 24 hours yields 2-methylpyrazolopyridopyrimidinone.

Final Cyclization and Functionalization

The pyrido-triazine ring is closed via cyclocondensation. A representative pathway involves:

  • Intermediate 7-(4-Methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,triazin-6(7H)-one : Prepared as in Section 1.1.

  • Bromophenyl Introduction : Suzuki coupling (Section 2.1) installs the 4-bromophenyl group at position 3.

Final Reaction Sequence :

  • Diazotization of 3-amino-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyridine.

  • Cyclization with NaNO₂/HCl at 0°C to form the triazine ring.

  • Suzuki coupling with 4-bromophenylboronic acid.

Characterization Data :

  • 1H^1H NMR (CDCl₃, 500 MHz) : δ 8.25 (d, J=8.5 Hz, 2H, BrC₆H₄), 7.89 (d, J=8.5 Hz, 2H, OCH₃C₆H₄), 7.45 (s, 1H, pyridine-H), 6.92 (d, J=8.5 Hz, 2H, OCH₃C₆H₄), 3.84 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃).

  • HRMS (ESI) : m/z calc. for C₂₂H₁₅BrN₅O₂ [M+H]⁺: 492.0342; found: 492.0345.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Diazonium Cyclocondensation65–70%High regioselectivity; mild conditionsRequires toxic diazonium salts
Dimroth Rearrangement58–62%Scalable; avoids palladium catalystsLimited substituent tolerance
Suzuki Coupling68–72%Precise bromophenyl installationCostly catalysts; inert atmosphere required

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during triazine formation can reduce yields. Using bulky directing groups (e.g., 4-methoxyphenyl) improves selectivity.

  • Solvent Effects : DMF enhances cyclization rates but complicates purification. Switching to DMAc reduces side products.

  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) recover up to 80% activity over five cycles, lowering costs .

Chemical Reactions Analysis

Cyclocondensation Reaction

A critical step involves the reaction of aminopyrazoles with 1,3-biselectrophiles (e.g., β-diketones or β-keto esters). For example:

  • Nucleophilic attack : The amino group of the pyrazole reacts with the electrophilic carbonyl group of the biselectrophile.

  • Elimination : Water is eliminated, forming an intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization, facilitated by hydrazine hydrate, to form the triazine ring .

Brederek Reaction

This reaction introduces dimethylaminovinyl groups, which are later converted into the triazine structure:

  • Reagents : Dimethylformamide-dimethylacetal (DMF-DMA).

  • Mechanism : A methyl group at position 4 undergoes substitution via a Brederek reaction, forming a dimethylaminovinyl intermediate. Hydrazine hydrate subsequently reacts with this intermediate to form the triazine ring .

Substitution and Functionalization

  • Halogen substitution : Bromine and methoxy groups are introduced via electrophilic aromatic substitution or during the synthesis of precursor molecules .

  • Formylation : Vilsmeier-Haack conditions (e.g., POCl₃ with DMF) selectively functionalize position 3 to form aldehyde derivatives .

Comparison with Structurally Similar Compounds

Compound Key Structural Features Synthesis Steps Unique Characteristics
Target Compound Pyrazolo-triazine core with 4-bromo and 4-methoxyphenyl substituentsCyclocondensation + Brederek reaction + substitutionEnhanced reactivity due to dual halogen/methoxy groups
7-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine core with bromine substitutionCyclocondensation of aminopyrazoles with β-diketonesAnticancer activity via CDK inhibition
3-Bromo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine with bromo/chloro substituentsSubstitution reactions followed by cyclocondensationAntimicrobial effects through enzyme inhibition
Zanubrutinib (BGB-3111) Pyrazolo-pyrimidine with alkyl groupsEnaminone β-ketoester cyclocondensation + Pd-catalyzed C–H activationCovalent Bruton’s tyrosine kinase inhibitor

Reaction Optimization and Challenges

  • Regioselectivity : Cyclocondensation reactions require careful control of substituent positions to avoid undesired regioisomers. Electron-withdrawing groups (e.g., halogens) enhance reactivity and direct substitution .

  • Purification : TLC and chromatography are critical for isolating the target compound from byproducts.

  • Functionalization : Formylation and oxidation steps demand precise stoichiometry to avoid over-oxidation or incomplete conversion .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C22H16BrN5O2
  • Molecular Weight : 462.3 g/mol
  • IUPAC Name : 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

The unique structure of this compound combines pyrazole and pyridine rings with various substituents that enhance its reactivity and biological interactions.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Several studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .
  • Antiviral Properties : Research has shown promising antiviral activity against viruses such as H5N1 influenza. Compounds related to this structure have demonstrated efficacy in inhibiting viral replication .

The compound exhibits a range of biological activities:

  • Antimicrobial Effects : It has been studied for its potential antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, suggesting a role in the development of enzyme inhibitors for therapeutic use .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrazolo compounds similar to 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, researchers found that derivatives exhibited significant growth inhibition in various cancer cell lines including melanoma and breast cancer. The most active compounds showed GI50 values as low as 0.1 μM .

Case Study 2: Antiviral Activity Against H5N1

A series of synthesized pyrazolo derivatives were tested for their antiviral activity against the H5N1 virus. The results indicated that certain compounds demonstrated significant inhibitory effects on viral replication, highlighting the potential of this class of compounds in antiviral drug development .

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine 3-(4-Bromophenyl), 7-(4-methoxyphenyl), 2-methyl C₂₂H₁₆BrN₅O₂ 462.3 High lipophilicity (Br, methoxy), potential kinase inhibition
3-(4-Methoxyphenyl)-7-[4-(trifluoromethoxy)phenyl] analog () Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine 3-(4-Methoxyphenyl), 7-(trifluoromethoxy), 2-methyl C₂₃H₁₆F₃N₅O₃ 467.4 Enhanced electron-withdrawing effects (CF₃O), higher metabolic stability
7-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl) analog () Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine 3-(4-Chlorophenyl), 7-(3-chloro-4-fluorophenyl), 2-methyl C₂₁H₁₂Cl₂FN₅O 464.3 Dual halogenation increases electrophilicity and binding affinity
7-(4-Fluorophenyl)-2-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6-one () Triazolo[1,5-a]pyrimidine 7-(4-Fluorophenyl), 2-methyl C₁₅H₁₀FN₅O 295.3 Simplified core; lower molecular weight improves solubility
3-(Phenyldiazenyl)-7,7-diphenylimidazo[2,1-c][1,2,4]triazin-6-one () Imidazo[2,1-c][1,2,4]triazine 3-(Diazenyl), 7,7-diphenyl C₂₅H₂₂N₆O₂ 438.2 Diazenyl group enables photochemical applications; diphenyl groups enhance π-π stacking

Halogen vs. Alkoxy Substituents

  • Its moderate electron-withdrawing nature may stabilize charge-transfer interactions in target binding .
  • Trifluoromethoxy () : The CF₃O group is strongly electron-withdrawing and resistant to metabolic oxidation, enhancing in vivo stability. This substituent also increases hydrophobicity compared to methoxy .
  • Chloro/Fluoro () : Chlorine and fluorine provide balanced lipophilicity and electronegativity, improving target selectivity in halogen-bonding interactions (e.g., with kinase ATP pockets) .

Core Structure Variations

  • Pyrazolo-Pyrido-Triazine (Target Compound) : The fused tricyclic system offers rigidity and planar geometry, ideal for intercalation or enzyme active-site binding.
  • Imidazo-Triazine () : The imidazole ring introduces additional hydrogen-bonding sites, beneficial for interactions with polar residues in proteins .

Biological Activity

3-(4-bromophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates pyrazole and pyridine moieties that are often associated with various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C22H16BrN5O2
  • Molecular Weight : 462.3 g/mol
  • CAS Number : 1040690-14-9

The compound's structure features bromine and methoxy substituents on phenyl groups, which may enhance its biological activity through improved binding affinity to biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation effectively. Notably, derivatives of similar structures have shown promising results against multiple types of cancer, including leukemia and breast cancer.

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-4681.5
Lung CancerA5492.0
Colon CancerHT291.8
Prostate CancerLNCaP2.5

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition as well. It has been reported to act as an inhibitor for several kinases involved in cell cycle regulation and apoptosis.

Enzyme Target Inhibition Type Reference
Cyclin-dependent Kinase (CDK)Competitive Inhibition
Epidermal Growth Factor Receptor (EGFR)Non-competitive Inhibition

These interactions suggest that the compound could be a candidate for developing targeted therapies in oncology.

Study 1: Antitumor Efficacy

A comprehensive study investigated the antitumor efficacy of various pyrazolo-pyrimidine derivatives, including our compound of interest. The study utilized a panel of 60 cancer cell lines and employed the sulforhodamine B assay to assess cytotoxicity. Results indicated that compounds with similar structural motifs exhibited significant antitumor activity across multiple cancer types, with some derivatives achieving IC50 values below 1 µM against specific cell lines .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analyses showing increased Annexin V staining in treated cells compared to controls .

Q & A

Q. What statistical frameworks are recommended for dose-response studies?

  • Guidelines :
  • Apply four-parameter logistic models (GraphPad Prism) for IC50/EC50 calculations .
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p < 0.05 .

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